1,1,4-Trimethoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4-Trimethoxybutane is a chemical compound with the molecular formula C7H16O3. It is a colorless liquid that is volatile and has a distinct odor. This compound is not soluble in water but is soluble in many organic solvents .
Vorbereitungsmethoden
1,1,4-Trimethoxybutane can be synthesized through various methods. One common method involves the reaction of 1,4-dibromobutane with methanol under basic conditions . This reaction typically requires a base such as sodium methoxide or potassium hydroxide to facilitate the substitution reaction, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
1,1,4-Trimethoxybutane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,4-Trimethoxybutane has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to prepare other compounds.
Biology: It can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: It may be used in the synthesis of pharmaceutical intermediates.
Industry: It serves as a solvent or intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 1,1,4-Trimethoxybutane involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it interacts with oxidizing agents to form aldehydes or acids. In reduction reactions, it interacts with reducing agents to form alcohols. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
1,1,4-Trimethoxybutane can be compared with other similar compounds such as 1,1,3-Trimethoxybutane and 1,3,3-Trimethoxybutane. These compounds share similar structural features but differ in the position of the methoxy groups. This difference in structure can lead to variations in their chemical reactivity and applications .
1,1,3-Trimethoxybutane: This compound has methoxy groups at the 1 and 3 positions, which can affect its reactivity compared to this compound.
1,3,3-Trimethoxybutane: This compound has methoxy groups at the 1 and 3 positions, similar to 1,1,3-Trimethoxybutane, but with a different arrangement that can influence its chemical properties.
Eigenschaften
CAS-Nummer |
60247-13-4 |
---|---|
Molekularformel |
C7H16O3 |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
1,1,4-trimethoxybutane |
InChI |
InChI=1S/C7H16O3/c1-8-6-4-5-7(9-2)10-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
RWHYTDPGVKHHCS-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.